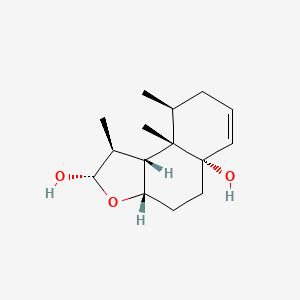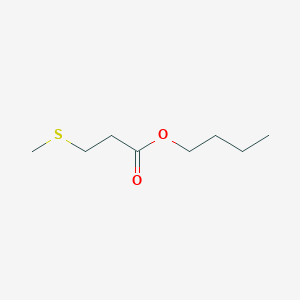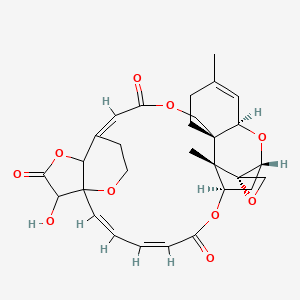
2',3'-Deoxyroritoxin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',3'-Deoxyroritoxin D is a natural product found in Paramyrothecium roridum with data available.
Scientific Research Applications
1. Brain Glucose Metabolism Mapping
2-deoxy-2-[18F] fluoro-D-glucose (18FDG) was developed for mapping brain glucose metabolism in living humans. This breakthrough allowed for the first time the measurement of regional glucose metabolism in the living human brain, making significant contributions to the basic human neurosciences (Fowler & Ido, 2002).
2. Investigating Glycolysis Inhibition and ER Stress
Research on 2-deoxy-d-glucose (2-DG) in cancer cells showed that it activates autophagy via endoplasmic reticulum (ER) stress rather than ATP depletion. This insight is vital for understanding the role of 2-DG in modulating cancer cell growth and survival (Xi et al., 2011).
3. Tumor Imaging and Metastasis Detection
The glucose analogs 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG) are utilized in CEST-MRI for tumor imaging. These analogs significantly enhance the CEST effect in MRI for detecting tumors and metastases, potentially replacing PET/CT or PET/MRI in cancer research (Rivlin et al., 2013).
4. Study of Cellular Energy Deprivation Effects
2-Deoxy-D-glucose's ability to interfere with glucose metabolism has been explored to study effects like nutrient and energy deprivation on cancer cell growth. It acts as a d-glucose mimic, inhibiting glycolysis and leading to cell death. This research provides insights into 2-DG's role as a potential adjuvant for other chemotherapeutics (Pająk et al., 2019).
5. Anticancer and Antiviral Therapeutic Research
2-DG, due to its inhibition of ATP generation and interference with protein glycosylation, is being tested as an anticancer and antiviral therapeutic. It highlights the therapeutic potential of 2-DG in various pathological conditions, including cancer and viral infections (Kang & Hwang, 2006).
6. Investigating Effects on Malignant Cell Lines
2-Deoxy-D-glucose's effects on various malignant cell lines have been studied to understand its inhibitory activity against tumor growth. This research has shown diverse responses in different cancer cell lines, suggesting 2-DG's potential as a new therapeutic agent (Zhang et al., 2006).
7. Understanding Cellular Response to Glucose Starvation
Research has shown that 2-DG does not solely inhibit cell growth by preventing glucose catabolism. This insight into the complex mechanisms of 2-DG's action helps understand its broader biological properties beyond the metabolic block, which are essential for its application in studies of cancer, neurodegeneration, calorie restriction, and aging (Ralser et al., 2008).
properties
Product Name |
2',3'-Deoxyroritoxin D |
|---|---|
Molecular Formula |
C29H32O10 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2Z,4Z,8R,9S,10S,11R,13R,18R,22Z)-27-hydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21,26-trione |
InChI |
InChI=1S/C29H32O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-24,32H,6-7,9-10,13-15H2,1-2H3/b5-3-,8-4-,17-12-/t18-,19-,20-,23?,24?,26-,27-,28?,29+/m1/s1 |
InChI Key |
UJNFLVHOSYQQNF-JKTXOODUSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCOC5(C4OC(=O)C5O)/C=C\C=C/C(=O)O[C@H]6[C@]3([C@]7(CO7)[C@@H](C6)O2)C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(=O)C5O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
synonyms |
2',3'-deoxyroritoxin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



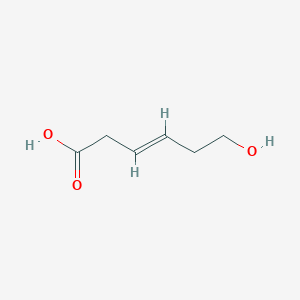
![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)
![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)
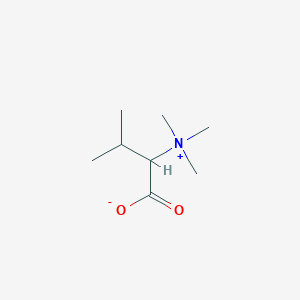
![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)
![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)
![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)
![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)

